2-Methoxyanthracene

Overview

Description

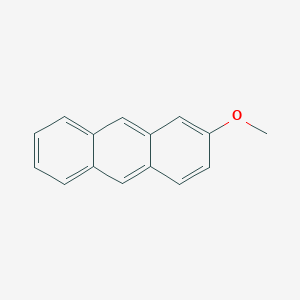

2-Methoxyanthracene is a non-natural polycyclic aromatic compound derived from anthracene. It is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the anthracene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyanthracene can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with methoxybenzene in the presence of a Lewis acid catalyst, followed by cyclization and dehydrogenation steps . Another method involves the bromination of anthracene followed by nucleophilic substitution with methoxide ions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions such as Friedel-Crafts acylation and subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Brominated or nitrated anthracene derivatives.

Scientific Research Applications

2-Methoxyanthracene has several applications in scientific research:

Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

Chemistry: Serves as an intermediate in the synthesis of more complex polycyclic aromatic compounds.

Biology and Medicine: While specific biological applications are limited, derivatives of anthracene are studied for their potential use in photodynamic therapy and as fluorescent probes.

Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-Methoxyanthracene primarily involves its interaction with light and subsequent electronic transitions. The methoxy group influences the electronic distribution within the anthracene ring, enhancing its photophysical properties. This makes it suitable for applications in light-emitting devices and as a photosensitizer in various chemical reactions .

Comparison with Similar Compounds

Anthracene: The parent compound, lacking the methoxy group, with different photophysical properties.

9,10-Dimethoxyanthracene: Contains methoxy groups at the 9th and 10th positions, showing different reactivity and applications.

2-Hydroxyanthracene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness: 2-Methoxyanthracene is unique due to the specific placement of the methoxy group, which significantly alters its electronic properties compared to other anthracene derivatives. This unique structure makes it particularly useful in applications requiring specific photophysical characteristics .

Biological Activity

2-Methoxyanthracene, a derivative of anthracene, has garnered attention in the scientific community due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antitumor, antibacterial, and antioxidant effects.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the second position of the anthracene structure. Its molecular formula is with a molecular weight of 224.26 g/mol. The compound’s hydrophobic nature contributes to its biological activity, as indicated by its Log P value, which influences its absorption and distribution in biological systems.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

- NCI-H460 Lung Cancer Cells : In studies involving NCI-H460 cells, this compound demonstrated significant cytotoxic effects. The compound was shown to activate caspases (caspase-3 and caspase-9), leading to apoptotic cell death through both mitochondrial and death receptor pathways .

- Mechanisms of Action : The antitumor activity is believed to be mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell survival and proliferation .

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogenic bacteria:

- Gram-positive and Gram-negative Bacteria : Studies have reported that this compound displays potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be less than 10 μg/mL for several tested strains .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It is known to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to enhance cellular antioxidant defenses has been documented in various experimental models .

Case Studies and Research Findings

Several case studies have examined the biological activities of this compound:

- Study on Lung Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant decrease in cell viability in NCI-H460 lung cancer cells, with marked morphological changes indicative of apoptosis .

- Antibacterial Efficacy : Another study highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

- Antioxidant Mechanism : Research published in Molecules elucidated the mechanism by which this compound enhances intracellular antioxidant levels, thereby reducing oxidative damage in neuronal cells .

Data Tables

Properties

IUPAC Name |

2-methoxyanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBMZUCVKZJZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468190 | |

| Record name | 2-methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42298-28-2 | |

| Record name | 2-methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.